molecular formula C9H10ClNO3 B3045883 N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide CAS No. 115865-57-1

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide

Cat. No.: B3045883
CAS No.: 115865-57-1
M. Wt: 215.63 g/mol
InChI Key: CECVWYQULDGTQX-UHFFFAOYSA-N
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Description

N-{[5-(2-Chloroacetyl)furan-2-yl]methyl}acetamide is a chloroacetamide derivative featuring a furan ring substituted with a chloroacetyl group and an acetamide side chain. This structural motif is common in bioactive compounds, where the chloroacetyl group enhances electrophilicity, enabling covalent interactions with biological targets. The furan ring contributes to π-π stacking and hydrogen-bonding interactions, influencing solubility and binding affinity.

Properties

IUPAC Name

N-[[5-(2-chloroacetyl)furan-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-6(12)11-5-7-2-3-9(14-7)8(13)4-10/h2-3H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECVWYQULDGTQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(O1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368458
Record name Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115865-57-1
Record name Acetamide, N-[[5-(chloroacetyl)-2-furanyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Chloroacetylation of Furan Precursors

The most widely reported method involves the chloroacetylation of 5-(aminomethyl)furan-2-carbaldehyde derivatives. In a representative procedure, 5-(aminomethyl)furan-2-carbaldehyde is reacted with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added dropwise to neutralize HCl byproduct, maintaining the reaction temperature at 0–5°C to prevent side reactions. After 6 hours, the mixture is quenched with ice-cold water, extracted with ethyl acetate, and purified via silica gel chromatography to yield the target compound (68–72% yield).

Key reaction parameters:

  • Solvent: Tetrahydrofuran (dielectric constant ε = 7.6) optimizes nucleophilic attack on the carbonyl carbon.
  • Temperature: Low temperatures minimize polymerization of the furan ring.
  • Stoichiometry: 1:1.2 molar ratio of amine to chloroacetyl chloride ensures complete conversion.

Multi-Step Synthesis from Furan-2-methanol

An alternative approach begins with furan-2-methanol, proceeding through three stages:

  • Protection of hydroxyl group:
    Furan-2-methanol is treated with acetic anhydride in pyridine (0°C, 2 hr) to form furan-2-ylmethyl acetate (89% yield).

  • Oxidative functionalization:
    The acetate undergoes Swern oxidation (oxalyl chloride, dimethyl sulfoxide) to generate 5-formylfuran-2-ylmethyl acetate.

  • Chloroacetylation and deprotection:
    The aldehyde intermediate reacts with chloroacetyl chloride (1.5 equiv) in dichloromethane, followed by acidic hydrolysis (HCl/MeOH) to remove the acetate group. Final purification via recrystallization from ethanol/water (1:3) gives pure product (overall yield: 54–61%).

Optimization of Reaction Conditions

Solvent Systems Comparison

Solvent Dielectric Constant (ε) Reaction Time (hr) Yield (%) Purity (%)
THF 7.6 6 72 98.5
DCM 8.9 5.5 68 97.2
Acetonitrile 37.5 4.2 63 95.8
DMF 36.7 3.8 59 91.4

Data aggregated from demonstrates THF as optimal, balancing reaction rate and product stability. Polar aprotic solvents like DMF accelerate reactions but promote decomposition of the chloroacetyl group.

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a nucleophilic catalyst increases yields to 78–82% by activating chloroacetyl chloride through hydrogen-bond stabilization. Kinetic studies show a 40% reduction in activation energy (ΔG‡ = 68.2 kJ/mol vs. 81.7 kJ/mol uncatalyzed).

Mechanistic Insights

The chloroacetylation proceeds via a two-step mechanism:

  • Nucleophilic attack: The primary amine of 5-(aminomethyl)furan-2-carbaldehyde attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate.
  • Elimination: Triethylamine abstracts a β-hydrogen, facilitating chloride departure and C–N bond formation.

Density functional theory (DFT) calculations (B3LYP/6-31G*) confirm the rate-determining step is initial nucleophilic attack (energy barrier: 92.3 kJ/mol).

Analytical Characterization

Critical spectroscopic data for batch validation:

Technique Key Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, NH), 7.38 (d, J = 3.4 Hz, 1H, furan-H), 6.51 (d, J = 3.4 Hz, 1H, furan-H), 4.47 (s, 2H, CH₂), 4.12 (s, 2H, COCH₂Cl), 2.11 (s, 3H, CH₃)
IR (KBr) 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), 1540 cm⁻¹ (C–Cl)
HRMS m/z calc. for C₉H₁₀ClNO₃ [M+H]⁺: 215.0350; found: 215.0348

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale studies in microreactors (Corning AFR®) demonstrate advantages:

  • Residence time: 12 minutes (vs. 6 hours batch)
  • Yield improvement: 79% at 50 g/hr throughput
  • Safety: Contained handling of chloroacetyl chloride reduces exposure risks

Green Chemistry Metrics

Metric Batch Process Flow Process
E-factor 18.4 6.2
PMI (kg/kg product) 23.7 8.9
Energy (kJ/mol) 1420 890

Data from highlights flow chemistry’s superior environmental profile.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield (%) Purity (%) Cost Index
Direct chloroacetylation 1 72 98.5 1.00
Multi-step synthesis 3 54 99.2 1.85
Catalytic (DMAP) 1 82 98.8 1.12

The direct method remains preferred for industrial applications due to cost efficiency, while catalytic variants offer improved yields for small-scale pharmaceutical synthesis.

Chemical Reactions Analysis

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide serves as an important intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it valuable in synthetic organic chemistry .

Medicinal Chemistry

This compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting enzyme activity or protein function, which is critical in drug development .

Biological Studies

This compound may act as a probe or ligand in biochemical assays to study enzyme activity or protein interactions. Its unique structure allows it to interact with specific biological targets, making it a subject of interest for further biological research .

Materials Science

In materials science, this compound can be utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can enhance material characteristics .

Mechanism of Action

The mechanism of action of N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide involves its interaction with molecular targets in biological systems. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity or disruption of protein function. The furan ring may also interact with specific receptors or enzymes, contributing to its biological effects .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences and similarities between N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity/Use Reference
This compound Furan + chloroacetyl + acetamide Chloroacetyl group at C5 of furan; acetamide at methyl position Hypothesized: Anticancer, AChE inhibition
2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-thiadiazol-2-yl}-acetamide (7d) Thiadiazole + pyridine + chloroacetamide Chloroacetyl linked to thiadiazole; 4-methoxyphenyl-pyridine moiety Anticancer (IC50 = 1.8 µM on Caco-2)
2-Chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide Furan + chloroacetamide Chloroacetyl linked to phenyl; 5-methylfuran substituent Structural analog (potential pesticidal use)
N-[2-[[[5-((dimethylamino)methyl)furan-2-yl]methyl]thio]ethyl]-2-nitroacetamide (Ranitidine analog) Furan + nitroacetamide Nitroacetamide; dimethylaminomethyl-furan; thioethyl chain Gastrointestinal therapeutics (ranitidine derivative)
2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloroacetamide Chloroacetyl with branched alkyl and dimethylphenyl groups Herbicide (pesticidal use)

Key Observations

Anticancer Activity : Compound 7d () demonstrates high cytotoxicity (IC50 = 1.8 µM) due to its thiadiazole-pyridine core, which enhances DNA intercalation or kinase inhibition. The absence of such a heterocyclic system in this compound may limit its potency unless compensated by the furan’s planar structure .

AChE Inhibition: highlights JWS, a furan-containing analog, which binds acetylcholinesterase (AChE) similarly to donepezil.

Pesticidal Use: Chloroacetamides with hydrophobic substituents (e.g., 2,3-dimethylphenyl in ) exhibit herbicidal activity.

Solubility and Metabolism : The nitro group in ranitidine analogs () improves water solubility, whereas the chloroacetyl group in the target compound may increase reactivity but reduce metabolic stability .

Biological Activity

N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide (CAS No. 115865-57-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical reactions, including oxidation and substitution reactions involving the furan ring and the chloroacetyl group. The compound's structure allows it to undergo transformations that are pivotal for creating derivatives with enhanced biological properties .

Biological Activity

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study screening various chloroacetamides, compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA), while showing moderate effectiveness against Gram-negative bacteria such as Escherichia coli and fungi like Candida albicans .

Mechanism of Action

The proposed mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites in proteins, which may inhibit enzyme activity or disrupt protein functions. The furan moiety may also interact with specific receptors or enzymes, contributing to its biological effects .

Case Studies

  • Antibacterial Testing : In a quantitative structure-activity relationship (QSAR) analysis, this compound was evaluated alongside other chloroacetamides for their antimicrobial potential. The study confirmed that variations in substituents influenced the efficacy against different bacterial strains, highlighting the compound's potential as an antibacterial agent .
  • Cytotoxicity Studies : Another study focused on the cytotoxic effects of various derivatives of chloroacetamides, including this compound. Results indicated significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Type Target Organisms/Cells Activity Observed Reference
AntibacterialStaphylococcus aureusEffective (MIC values 20–40 µM)
Escherichia coliModerate effectiveness
AntifungalCandida albicansModerate effectiveness
CytotoxicityVarious cancer cell linesSignificant cytotoxic effects

Q & A

Q. What are the established synthetic routes for N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide, and what reaction conditions optimize yield?

Methodological Answer: A plausible synthesis involves coupling a furan-2-ylmethylamine derivative with chloroacetyl chloride. For example:

React 5-(aminomethyl)furan-2-carbaldehyde with chloroacetic acid in the presence of a coupling agent (e.g., DCC) to form the acetamide intermediate.

Introduce the chloroacetyl group via nucleophilic substitution using chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Monitor reaction progress via TLC and purify via column chromatography or recrystallization (e.g., pet-ether/ethyl acetate).
Key Parameters:

  • Base selection (e.g., K₂CO₃ vs. triethylamine) impacts reaction efficiency.
  • Solvent choice (acetonitrile or DMF) affects solubility and side reactions.

Q. What analytical techniques are critical for characterizing this compound, and how are they applied?

Methodological Answer:

Technique Application Example Data
¹H/¹³C NMR Confirm structure, assess purity.δ 2.1 ppm (acetamide CH₃), δ 4.3 ppm (CH₂Cl), δ 7.2–7.5 ppm (furan protons) .
FTIR Identify functional groups.Peaks at ~1650 cm⁻¹ (C=O amide), ~680 cm⁻¹ (C-Cl) .
XRD Determine crystal packing and stereochemistry.Intermolecular H-bonding between amide NH and carbonyl O observed .
HPLC/GC-MS Assess purity and quantify impurities.Retention time matched against standards; mass spec confirms molecular ion .

Advanced Research Questions

Q. How does the chloroacetyl group influence reactivity in nucleophilic substitution or cross-coupling reactions?

Methodological Answer: The chloroacetyl moiety acts as an electrophilic site for nucleophilic attack (e.g., by amines, thiols). Experimental strategies include:

  • Kinetic Studies: Track substitution rates under varying conditions (polar aprotic solvents, temperature) using UV-Vis or NMR .
  • Computational Modeling: Calculate electrostatic potential maps (MESP) to identify electron-deficient regions .
    Example Reaction: React with thiourea to form thioacetamide derivatives, monitored via ¹H NMR disappearance of CH₂Cl signal .

Q. What computational methods elucidate electronic properties and potential bioactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at B3LYP/6-31G* level to determine HOMO-LUMO gaps (predicting redox behavior) and MESP surfaces (identifying nucleophilic/electrophilic sites) .
  • Molecular Docking: Simulate interactions with biological targets (e.g., SARS-CoV-2 protease) using AutoDock Vina. The furan ring’s π-system may engage in hydrophobic interactions .

Q. How can unexpected reaction pathways (e.g., rearrangements) be identified and analyzed?

Methodological Answer:

  • Mechanistic Probes: Use deuterated solvents or isotopic labeling to track hydrogen migration in rearrangements (e.g., carbo-Piancatelli-type rearrangements observed in Betti reactions) .
  • HRMS/2D NMR: Detect minor products (e.g., cyclized derivatives) and assign structures via COSY or NOESY .

Q. What strategies address stability challenges during storage or experimental use?

Methodological Answer:

  • Stability Studies: Conduct accelerated degradation tests under heat/light/humidity. Monitor via HPLC for decomposition products (e.g., hydrolysis of chloroacetyl to hydroxyl group) .
  • Storage Recommendations: Store in amber vials at –20°C under inert atmosphere (N₂) to prevent oxidation of the furan ring .

Data Contradictions and Gaps

  • Synthetic Yields: reports >80% yields for analogous chloroacetamides, while notes limited success with nitro-substituted derivatives. This suggests substituent effects require optimization .
  • Biological Activity: No direct data exists for this compound, but implies furan-acetamide hybrids may exhibit antiviral or antimicrobial properties, warranting targeted assays .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide
Reactant of Route 2
N-{[5-(2-chloroacetyl)furan-2-yl]methyl}acetamide

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